Flurbiprofen-d3

Catalog No.
S903977
CAS No.
1185133-81-6
M.F
C15H13FO2
M. Wt
247.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurbiprofen-d3

CAS Number

1185133-81-6

Product Name

Flurbiprofen-d3

IUPAC Name

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid

Molecular Formula

C15H13FO2

Molecular Weight

247.28 g/mol

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3

InChI Key

SYTBZMRGLBWNTM-FIBGUPNXSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Synonyms

2-Fluoro-α-(methyl-d3)-[1,1’-biphenyl]-4-acetic Acid; 3-Fluoro-4-phenylhydratropic Acid-d3; (+/-)-Flurbiprofen-d3; 2-Fluoro-α-(methyl-d3)-4-diphenylacetic Acid; Adfeed-d3; Ansaid-d3; Flurofen-d3; Froben-d3; Stayban-d3; U 27182-d3; Zepolas-d3; dl-2-(

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Tracer Studies and Metabolic Investigation

One primary application of Flurbiprofen-d3 lies in tracer studies and metabolic investigations. The "d3" in the name refers to the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule. These deuterium atoms act as a "tracer," allowing scientists to track the drug's movement and metabolism within the body or biological system under study.

By comparing the behavior of Flurbiprofen-d3 to its non-deuterated counterpart, researchers can gain valuable insights into the drug's:

  • Absorption: How much of the drug enters the bloodstream from the site of administration.
  • Distribution: How the drug is distributed throughout the body and accumulates in different tissues.
  • Metabolism: How the body breaks down the drug into different metabolites and the rate at which this occurs.
  • Excretion: How the drug and its metabolites are eliminated from the body.

This information is crucial for understanding the pharmacokinetics (the movement of a drug through the body) and pharmacodynamics (the effects of a drug on the body) of Flurbiprofen, aiding in the development of new and improved medications.

Here are some examples of how Flurbiprofen-d3 has been used in tracer studies:

  • Investigating the drug-drug interaction between Flurbiprofen and other medications, such as warfarin, to assess potential safety concerns [].
  • Studying the metabolism of Flurbiprofen in different populations, such as individuals with liver or kidney disease, to determine appropriate dosing strategies [].

Preclinical Studies and Animal Models

Flurbiprofen-d3 also finds application in preclinical studies and animal models. Researchers can administer Flurbiprofen-d3 to animals to investigate its potential therapeutic effects in various disease models.

For instance, studies have explored the use of Flurbiprofen-d3 to:

  • Evaluate its anti-tumor properties in cancer models [].
  • Investigate its effects on neuroinflammation and pain perception in animal models of chronic pain [].

Flurbiprofen-d3 is a deuterated derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain and inflammation. The chemical formula for flurbiprofen-d3 is C₁₅H₁₀D₃FO₂, with a molecular weight of approximately 247.3 g/mol. This compound is utilized mainly as an internal standard in analytical chemistry, particularly in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for the quantification of flurbiprofen levels in various biological samples .

.
  • Exchange Reactions: Conducting reactions under conditions that favor hydrogen-deuterium exchange.
  • Synthetic Pathways: Modifying existing synthetic routes for flurbiprofen to incorporate deuterium at specific sites .
  • These methods ensure that the resulting compound is sufficiently pure and retains the structural integrity necessary for its application as an analytical standard.

    Flurbiprofen-d3 is primarily used in:

    • Analytical Chemistry: As an internal standard for quantifying flurbiprofen in biological fluids using GC or LC-MS techniques.
    • Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion of flurbiprofen in clinical settings.
    • Research: In studies investigating the pharmacological effects and mechanisms of action of NSAIDs .

    Flurbiprofen-d3 can be involved in interaction studies similar to those conducted with flurbiprofen. These studies often focus on its interactions with:

    • Cytochrome P450 Enzymes: Understanding how different isoforms metabolize flurbiprofen.
    • Other Medications: Evaluating potential drug-drug interactions that may affect therapeutic efficacy or safety profiles.
    • Biological Systems: Investigating how it interacts with various biological targets at the molecular level .

    Flurbiprofen-d3 shares similarities with several other compounds, particularly other nonsteroidal anti-inflammatory drugs. Below is a comparison highlighting its uniqueness:

    CompoundChemical FormulaUnique Features
    FlurbiprofenC₁₅H₁₃FO₂Non-deuterated form used clinically for pain relief.
    IbuprofenC₁₃H₁₈O₂Common NSAID with similar analgesic properties but different structure.
    KetoprofenC₁₄H₁₄O₂Another NSAID that exhibits both analgesic and anti-inflammatory effects.
    NaproxenC₁⁴H₁⁴O₃Long-acting NSAID with a different pharmacokinetic profile.
    DiclofenacC₁₄H₁₃ClN₂O₂Potent NSAID with specific COX-2 inhibition properties.

    Flurbiprofen-d3 is unique primarily due to its isotopic labeling, which allows for precise analytical measurements without altering its inherent pharmacological properties.

    XLogP3

    4.2

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    247.10878805 g/mol

    Monoisotopic Mass

    247.10878805 g/mol

    Heavy Atom Count

    18

    Dates

    Last modified: 08-15-2023

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